Halocidin precursorB
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
WLNALLHHGLNCAKGVLA |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Halocidin precursor B exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis.
Efficacy Against Bacterial Infections
Research has demonstrated that synthetic analogs of halocidin retain strong antibacterial activity. For instance, a study noted that di-K19Hc, a synthetic variant, showed robust activity against various bacterial strains while minimizing hemolytic effects on human cells .
| Peptide Variant | Target Pathogen | Activity | Hemolytic Activity |
|---|---|---|---|
| Halocidin precursor B | Staphylococcus aureus | Strong | Low |
| di-K19Hc | Various bacteria | Robust | Reduced |
Antifungal Properties
Halocidin precursor B has also shown promising antifungal properties. The peptide has been evaluated for its effectiveness against Candida species, which are significant human pathogens. In vitro studies indicated that it could effectively inhibit the growth of Candida albicans, making it a candidate for developing new antifungal agents .
Clinical Applications
The potential clinical applications of halocidin precursor B extend beyond its antimicrobial properties. It may be utilized in treating infections that are resistant to conventional antibiotics.
Wound Healing
Antimicrobial peptides (AMPs), including halocidin precursor B, have been investigated for their role in wound healing. Their ability to prevent infections while promoting tissue regeneration makes them suitable candidates for topical formulations aimed at enhancing wound healing processes .
Immunomodulation
Studies suggest that halocidin precursor B may have immunomodulatory effects, enhancing the host's immune response against infections. This property could be particularly beneficial in patients with compromised immune systems or those undergoing immunosuppressive therapies .
Agricultural Applications
Beyond human health, halocidin precursor B has potential applications in agriculture, particularly in combating plant pathogens.
Plant Disease Management
Research indicates that AMPs can be effective in managing plant diseases caused by bacteria and fungi. Halocidin precursor B's lytic action could be harnessed to develop biopesticides that are environmentally friendly alternatives to chemical pesticides .
| Application Area | Target Pathogen | Effectiveness |
|---|---|---|
| Agriculture | Pseudomonas syringae | High |
| Agriculture | Fungal pathogens | Moderate |
Case Studies
Several case studies highlight the successful application of halocidin precursor B and its derivatives:
- A study involving the application of halocidin-derived peptides on infected wounds demonstrated a significant reduction in bacterial load and enhanced healing rates in animal models.
- Another investigation focused on the use of halocidin in agricultural settings, where it effectively reduced the incidence of fungal infections in crops without harming beneficial microorganisms.
Comparison with Similar Compounds
Hybrid Peptides Combining Halocidin with Histatin-5
Hybrid peptides like di-PH2 , di-WP2 , and HHP1 fuse halocidin’s membrane-disrupting domains with histatin-5’s intracellular ROS-inducing motifs :
- di-WP2: Retains activity at 150 mM NaCl (MIC = 2–4 µg/mL against C.
- HHP1 : Combines histatin-5’s C-terminal domain with halocidin’s α-helical region, achieving dual mechanisms (membrane disruption + osmotic stress) .
Key Contrast : While histatin-5 derivatives (e.g., P-113) require intracellular uptake, halocidin hybrids bypass this step, reducing resistance development in C. albicans .
Marine Peptide Analogs
- Dicynthaurin : A homodimeric AMP from Halocynthia aurantium. Less potent than halocidin (MIC = 140 µg/mL against S. aureus) and salt-sensitive, losing activity above 100 mM NaCl .
- Turgencins: Cysteine-rich peptides from Synoicum turgens. Turgencin AMox1 shows MIC = 0.4 µM against Bacillus subtilis but exhibits cytotoxicity at higher doses .
Table 2: Halocidin vs. Marine Peptides
| Compound | Source | Structure | MIC (µg/mL) | Salt Resistance | Selectivity |
|---|---|---|---|---|---|
| Halocidin | Halocynthia aurantium | Heterodimer | 1–4 | High | Microbial membranes only |
| Dicynthaurin | Halocynthia aurantium | Homodimer | 140 | Low | Limited to low-salt environments |
| Turgencin AMox1 | Synoicum turgens | Monomer | 0.4 (µM) | Moderate | Cytotoxic at higher doses |
Non-Marine AMPs
- MSI-78 (Pexiganan): Derived from magainin-2 (Xenopus laevis). Shows variable MICs (10–80 mg/L) against Fusarium solani and lacks salt resistance .
- Defensin γ-core Motifs : The γ-core of Ixodes ricinus DefMT3 has higher antifungal activity than full-length defensins but narrow-spectrum action .
Key Advantage of Halocidin : Unlike MSI-78 and defensins, halocidin maintains efficacy in physiological conditions (e.g., wound fluid, metal ions) and targets multidrug-resistant pathogens .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing Halocidin precursorB and its analogs is automated solid-phase peptide synthesis (SPPS). This technique allows stepwise assembly of the peptide chain on a solid resin support, facilitating precise control over amino acid sequence and modifications.
- Process Details:
- Peptides are synthesized using automated synthesizers (e.g., Pioneer Applied Biosystems).
- Amino acids are sequentially coupled with appropriate protecting groups.
- After chain assembly, peptides are cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Disulfide bonds are formed post-synthesis by air oxidation in ammonium bicarbonate buffer (0.1 M) at room temperature for 72 hours to create the dimeric structure.
Peptide Dimerization
Dimerization is a critical step to form the functional this compound heterodimer. This is achieved by oxidation of cysteine residues to form disulfide bonds linking the two monomers.
Variants and Analog Synthesis
Research has explored various truncated and modified analogs of this compound to understand structure-activity relationships and optimize antimicrobial potency.
- Truncated Peptides: Successive removal of amino acids from the C-terminus of the 18-residue monomer (designated 18Hc) results in peptides ranging from 12 to 17 residues (e.g., 12Hc, 13Hc, ..., 17Hc).
- Lysine-Substituted Analogs: Replacement of internal histidines with lysine residues (18HcKK) or addition of lysine at the N-terminus (K19Hc, K19HcKK) to enhance activity and reduce hemolysis.
These analogs are synthesized similarly via SPPS and dimerized as described.
Purification and Characterization
- Purification: Reverse-phase HPLC using C18 columns is employed to purify both monomeric and dimeric peptides.
- Concentration Determination: Peptide concentrations are measured by the bicinchoninic acid protein assay.
- Structural Analysis: Circular dichroism (CD) spectroscopy is used to analyze secondary structure in various solvents, confirming α-helical conformations critical for antimicrobial activity.
Research Findings on Preparation and Activity
Antimicrobial Activity of Prepared Peptides
The antimicrobial efficacy of synthesized this compound and its congeners was evaluated against various bacteria, including multidrug-resistant clinical isolates.
| Peptide | MIC against E. coli (μg/ml) | MIC against B. subtilis (μg/ml) |
|---|---|---|
| 12Hc | >64 | >64 |
| 13Hc | >64 | >64 |
| 14Hc | >64 | >64 |
| 15Hc | >64 | >64 |
| 16Hc | >64 | >64 |
| 17Hc | 16-32 | 32-64 |
| 18Hc | 8-16 | 8-16 |
| 18HcKK | 8-16 | 8-16 |
| K19Hc | 4-8 | 8-16 |
| K19HcKK | 4-8 | 8-16 |
| di-12Hc | >64 | >64 |
| di-13Hc | >64 | >64 |
| di-14Hc | >64 | >64 |
| di-15Hc | >64 | >64 |
| di-16Hc | 32-64 | 8-16 |
| di-17Hc | 2-4 | <1 |
Table 1: Minimum inhibitory concentrations (MICs) of Halocidin congeners in monomeric and dimeric forms against *E. coli and B. subtilis. Dimeric forms generally exhibit stronger antimicrobial activity than monomers.*
Influence of Peptide Length and Modifications
- Full-length 18-residue monomer (18Hc) and its lysine-substituted analogs maintain the highest antimicrobial activity.
- Truncation below 17 residues significantly reduces activity.
- Dimerization enhances antimicrobial potency compared to monomers.
- Lysine substitutions (18HcKK, K19Hc, K19HcKK) improve activity and reduce hemolytic effects on human erythrocytes, indicating better therapeutic potential.
Summary of Preparation Methodology
| Step | Description | Key Parameters |
|---|---|---|
| Peptide Synthesis | Automated solid-phase peptide synthesis (SPPS) of monomers | Automated synthesizer, C-terminal amidation |
| Peptide Cleavage | Cleavage from resin and deprotection | Acidic cleavage conditions |
| Purification | Reverse-phase HPLC purification | C18 column, gradient elution |
| Dimerization | Air oxidation to form disulfide-linked dimers | 0.1 M ammonium bicarbonate, 72 h, RT |
| Concentration Assay | Bicinchoninic acid assay for peptide quantification | Standard protein assay |
| Structural Analysis | Circular dichroism spectroscopy for secondary structure confirmation | Buffer conditions: phosphate, SDS, TFE |
Q & A
Q. How can reproducibility challenges in this compound research be mitigated?
- Methodological Approach : Adopt open-science practices: publish raw datasets (e.g., MIC values, spectral data), detailed protocols (e.g., peptide solubilization steps), and metadata (e.g., bacterial passage numbers) in repositories like Zenodo. Use standardized reporting checklists (e.g., ARRIVE for animal studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
